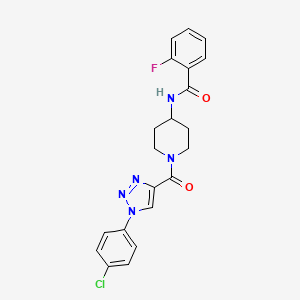![molecular formula C12H12N6O B2414771 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207008-73-8](/img/structure/B2414771.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains a benzo[d]imidazole group and a 1,2,3-triazole group . These groups are often found in biologically active compounds and have been the subject of many studies .
Molecular Structure Analysis
The benzo[d]imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The 1,2,3-triazole group is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The benzo[d]imidazole and 1,2,3-triazole groups are known to participate in various chemical reactions. For example, benzo[d]imidazoles can react with aromatic aldehydes to form various products . The 1,2,3-triazole group can participate in click reactions, a type of chemical reaction that is widely used in chemistry .Scientific Research Applications
Angiotensin II Antagonism
Compounds with structures related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their potential as angiotensin II (AII) antagonists. For example, a study synthesized a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and related 3H-imidazo[1,2-b][1,2,4]triazoles, evaluating them for AII antagonism. Among these, certain triazoles showed notable potency, demonstrating the therapeutic potential of these compounds in hypertension management (W. Ashton et al., 1993).
Anticancer Activity
The synthesis of guanidine derivatives, including compounds structurally similar to this compound, has been reported. These compounds, characterized by their unique structural features, were assessed for potential biological activities, including anticancer effects (Łukasz Balewski & A. Kornicka, 2021).
Coordination Chemistry and Ligand Design
Research into the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors includes derivatives like this compound. Such studies provide insights into the synthesis of novel complexes with potential application in catalysis and material science (Sabrina Schick, T. Pape, & F. Hahn, 2014).
Self-Aggregation and Material Science
An intriguing study focused on the self-aggregation properties of N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline, a compound with pharmacophoric similarities to this compound. This research highlights the potential of such compounds in forming self-aggregated structures, which could have implications in drug delivery systems and material science (Ishani I. Sahay & Prasanna S. Ghalsasi, 2019).
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to exert their antibacterial effect by inhibiting bacterial nucleic acids and proteins synthesis .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the synthesis of bacterial nucleic acids and proteins, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that benzimidazole derivatives are generally well absorbed and distributed in the body .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the efficacy and stability of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are largely influenced by its structural features. The benzimidazole moiety in the compound is known to interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-18-7-10(16-17-18)12(19)13-6-11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,19)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWSUHCUYUPDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

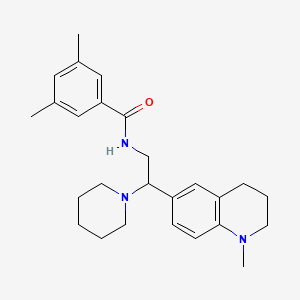
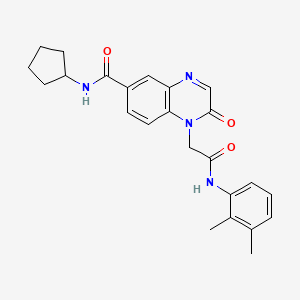


![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)
![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)
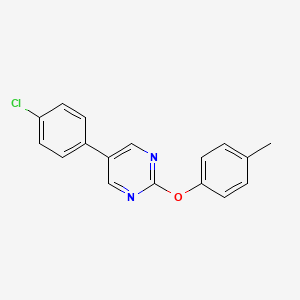
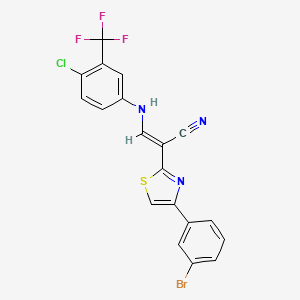
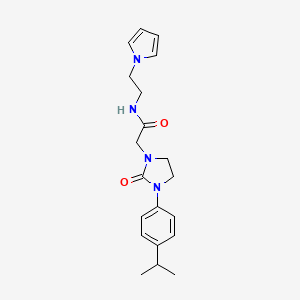
![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)

